N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Description
N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a synthetic small molecule characterized by a benzo[d]thiazol core substituted with dimethoxy groups at positions 4 and 5. This core is linked to a thiophene-2-carboxamide moiety, which is further functionalized with a pyridin-2-ylmethyl group. Its design leverages heterocyclic aromatic systems (thiophene, pyridine) to modulate electronic properties, solubility, and binding interactions.
Propriétés
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-25-14-8-9-15(26-2)18-17(14)22-20(28-18)23(12-13-6-3-4-10-21-13)19(24)16-7-5-11-27-16/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKGVCZQUWUWFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a benzo[d]thiazole moiety with a thiophene and pyridine, suggesting diverse interactions with biological targets.
Structural Characteristics
The molecular formula of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is , with a molecular weight of approximately 396.52 g/mol. The presence of methoxy groups on the thiazole ring enhances its lipophilicity, potentially increasing its biological activity.
Anticancer Properties
Preliminary studies indicate that compounds sharing structural features with N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and apoptosis.
| Compound | Biological Activity | Reference |
|---|---|---|
| Thiazole Derivatives | Inhibition of cancer cell proliferation | |
| Pyridine-based Compounds | Modulation of enzyme activity related to cancer |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, as thiazole and pyridine derivatives are known for their ability to combat various pathogens. Studies have shown that these compounds can disrupt bacterial cell walls or inhibit essential enzymes in microbial metabolism.
The mechanism of action for N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide likely involves binding to specific enzymes or receptors, modulating their activities. This interaction can lead to:
- Inhibition of Enzymes : Compounds may inhibit enzymes involved in cancer progression or microbial survival.
- Cell Signaling Modulation : Interaction with cellular pathways can influence processes such as apoptosis and inflammation.
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated the effects of similar thiazole-containing compounds on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting the potential for developing new anticancer agents based on this scaffold. -
Antimicrobial Testing :
Another investigation focused on the antimicrobial efficacy of related pyridine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, indicating promising antimicrobial activity.
Applications De Recherche Scientifique
Structural Characteristics
The compound is characterized by:
- Benzo[d]thiazole moiety : Known for its role in various biological activities.
- Pyridine substituent : Enhances lipophilicity and biological interactions.
- Thiophene ring : Contributes to the compound's electronic properties and stability.
Anticancer Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide has shown promise in anticancer research. Preliminary studies indicate that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values in the low nanomolar range against prostate cancer cells, suggesting strong antiproliferative activity .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes relevant to disease pathways. For example, thiazole derivatives have been studied for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Inhibitors of MAO can have implications for treating depression and other neurological disorders .
Antimicrobial Properties
Compounds containing thiazole and pyridine rings are often explored for their antimicrobial properties. The presence of methoxy groups can enhance their activity against various pathogens, making them potential candidates for antibiotic development .
Case Study 1: Anticancer Efficacy
A study focused on a series of thiazole derivatives found that modifications to the structure significantly enhanced their potency against cancer cell lines. The most effective compounds showed IC50 values below 1 μM against melanoma and prostate cancer cells, indicating that structural diversity within this class can lead to improved therapeutic agents .
Case Study 2: MAO Inhibition
Research on thiazole-containing compounds revealed that specific substitutions could enhance MAO-A inhibitory activity. One compound achieved an IC50 value of 0.060 μM, demonstrating its potential as a treatment for mood disorders by modulating neurotransmitter levels .
Data Table: Summary of Biological Activities
| Compound Name | Structural Features | Biological Activity | IC50 (μM) |
|---|---|---|---|
| N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide | Benzo[d]thiazole, Pyridine, Thiophene | Anticancer | <1 |
| Thiazole Derivative A | Thiazole ring | MAO-A inhibition | 0.060 |
| Thiazole Derivative B | Thiazole + Methoxy | Antimicrobial | Variable |
Comparaison Avec Des Composés Similaires
4,7-Dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine (CAS 1437436-04-8)
- Molecular Formula : C₁₅H₁₅N₃O₂S .
- Key Differences :
- Replaces the thiophene-2-carboxamide group with a simpler amine (-NH₂).
- Pyridin-4-ylmethyl substituent (vs. pyridin-2-ylmethyl in the target compound).
- Implications: The absence of the thiophene-carboxamide reduces molecular weight and polarity, likely decreasing solubility in aqueous media.
N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride
- Key Differences: Substitutes pyridin-2-ylmethyl with a 3-morpholinopropyl group. Hydrochloride salt form enhances solubility .
- Implications :
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s higher molecular weight and lipophilicity (LogP ~2.8) suggest enhanced membrane permeability but reduced aqueous solubility.
- The morpholinopropyl analog’s hydrochloride salt counterion significantly improves solubility, making it more suitable for intravenous administration .
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis involves sequential coupling of the benzo[d]thiazole intermediate with thiophene-carboxamide derivatives. Key optimizations include:
- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., thiazole rings) .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or dichloromethane) for coupling steps, as they enhance reactivity without side reactions .
- Temperature Control: Maintain reflux conditions (60–80°C) for amide bond formation, monitored via TLC .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
Basic: What spectroscopic and crystallographic methods confirm the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR identifies substituent integration (e.g., dimethoxy protons at δ 3.8–4.0 ppm, pyridylmethyl CH2 at δ 4.9 ppm) and confirms stereochemistry .
- Mass Spectrometry (ESI-MS): Validate molecular weight (theoretical ~395.4 g/mol) with [M+H]+ or [M+Na]+ peaks .
- X-ray Crystallography: Use SHELX software to resolve crystal structures, ensuring bond angles/planarity match density functional theory (DFT) calculations .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Core Modifications: Replace the pyridin-2-ylmethyl group with substituted benzyl or piperidinyl groups to assess steric/electronic effects on target binding .
- Substituent Screening: Introduce electron-withdrawing groups (e.g., -CF3) to the benzo[d]thiazole ring to modulate lipophilicity and metabolic stability .
- Bioassay Correlation: Test analogs in enzyme inhibition assays (e.g., kinase or protease) and correlate IC50 values with structural descriptors using QSAR models .
Advanced: What experimental approaches elucidate the mechanism of action of this compound at the molecular level?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding poses with target proteins (e.g., kinases), prioritizing residues forming hydrogen bonds with the thiophene-carboxamide moiety .
- Kinetic Studies: Perform time-dependent inhibition assays to determine binding constants (Ki) and mode of inhibition (competitive/uncompetitive) .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to confirm enthalpic-driven interactions with target enzymes .
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
- Purity Validation: Re-evaluate compound purity via HPLC (≥98%) to rule out impurities as confounding factors .
- Off-Target Profiling: Screen against unrelated targets (e.g., GPCRs) to identify non-specific interactions .
Advanced: What methodological frameworks assess ADMET properties of this compound?
Methodological Answer:
- Aqueous Solubility: Use shake-flask method with UV-Vis quantification at physiological pH .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- Caco-2 Permeability: Measure apical-to-basolateral transport to predict intestinal absorption .
- Toxicity Screening: Conduct MTT assays on HEK293 cells to assess cytotoxicity (IC50 > 10 µM preferred) .
Basic: What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?
Methodological Answer:
- Matrix Interference: Use solid-phase extraction (C18 cartridges) to isolate the compound from plasma/tissue homogenates .
- Detection Sensitivity: Employ LC-MS/MS with multiple reaction monitoring (MRM) for trace-level quantification (LOQ < 1 ng/mL) .
- Internal Standards: Deuterated analogs (e.g., d4-thiophene) correct for ionization variability .
Advanced: How does computational modeling support the rational design of derivatives with improved pharmacokinetics?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (HOMO/LUMO) influencing reactivity .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors at benzo[d]thiazole) using Schrödinger Phase .
- PBPK Modeling: Simulate absorption/distribution using GastroPlus to prioritize derivatives with favorable AUC and Cmax .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
